4-Amino-2,3-difluoro-5-nitrobenzoic acid
Overview
Description
4-Amino-2,3-difluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H4F2N2O4 and a molecular weight of 218.11 g/mol . It is a useful research compound known for its unique properties and applications in various scientific fields. The compound is characterized by the presence of amino, fluoro, and nitro functional groups, which contribute to its chemical reactivity and versatility .
Mechanism of Action
Target of Action
It is offered as an intermediate for the synthesis of binimetinib , a drug used in cancer treatment, suggesting potential targets could be related to cancer pathways.
Mode of Action
Nitrobenzoic acids are known to participate in various chemical reactions, including nucleophilic substitution and oxidation .
Biochemical Pathways
Given its structural similarity to other nitrobenzoic acids, it may be involved in electron delocalization processes .
Result of Action
As an intermediate in the synthesis of binimetinib, it may contribute to the antineoplastic effects of the final compound .
Action Environment
It is known that the compound should be stored in a dry, room temperature environment .
Biochemical Analysis
Dosage Effects in Animal Models
The effects of 4-Amino-2,3-difluoro-5-nitrobenzoic acid vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation . These interactions are important for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
The synthesis of 4-Amino-2,3-difluoro-5-nitrobenzoic acid typically involves the substitution reaction of 2,3,4-trifluoro-5-nitrobenzoic acid with concentrated ammonium hydroxide (28%). This reaction results in the formation of the desired compound, which can be further purified and characterized. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Amino-2,3-difluoro-5-nitrobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (SNAr) reactions due to the presence of electron-withdrawing groups (fluoro and nitro) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common reagents used in these reactions include concentrated ammonium hydroxide, hydrogen gas, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
4-Amino-2,3-difluoro-5-nitrobenzoic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
4-Amino-2,3-difluoro-5-nitrobenzoic acid can be compared with other similar compounds, such as:
2-Fluoro-5-nitrobenzoic acid: Used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones.
1,5-Difluoro-2,4-dinitrobenzene: Utilized in the determination of D-amino acids.
4-Amino-5-Methylamino-2’,7’-Difluorofluorescein: Involved in studies of nitric oxide-dependent mitochondrial biogenesis.
Properties
IUPAC Name |
4-amino-2,3-difluoro-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O4/c8-4-2(7(12)13)1-3(11(14)15)6(10)5(4)9/h1H,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXHOWQPFHXRDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])N)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585637 | |
Record name | 4-Amino-2,3-difluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284030-57-5 | |
Record name | 4-Amino-2,3-difluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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